molecular formula C8H10BrCl2N B7948147 (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

(R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B7948147
M. Wt: 270.98 g/mol
InChI Key: GHUCEQNUDZECER-NUBCRITNSA-N
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Description

(R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.

    Resolution of Enantiomers: The racemic mixture of the resulting compound is then resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The (1R)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by efficient chiral resolution techniques to obtain the desired enantiomer. The final step involves the formation of the hydrochloride salt, which is typically done in a controlled environment to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Imines, oximes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

  • (1S)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride
  • (1R)-1-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride
  • (1R)-1-(2-bromo-5-fluorophenyl)ethan-1-amine hydrochloride

Comparison:

    (1S)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    (1R)-1-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride: A positional isomer with the chlorine atom at the 4 position, which can affect its reactivity and interactions.

    (1R)-1-(2-bromo-5-fluorophenyl)ethan-1-amine hydrochloride: A similar compound with a fluorine atom instead of chlorine, which can influence its chemical and biological properties.

This detailed article provides a comprehensive overview of (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCEQNUDZECER-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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